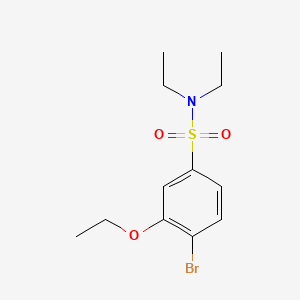

4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO3S/c1-4-14(5-2)18(15,16)10-7-8-11(13)12(9-10)17-6-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFYMKHTJZNUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide typically involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.

Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

Scientific Research Applications

4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and has potential therapeutic applications.

Comparison with Similar Compounds

Molecular Properties :

- Molecular Weight : ~337.19 g/mol (calculated from analogs in and substituent contributions).

- Key Functional Groups : Bromine (electron-withdrawing), ethoxy (electron-donating), and sulfonamide (polar, deactivating).

Synthesis :

Likely synthesized via sulfonation of bromo-ethoxybenzene derivatives followed by reaction with diethylamine, similar to methods for 3-bromo-N,N-diethylbenzenesulfonamide ().

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

Key Observations :

Physicochemical Properties

Notes:

- The ethoxy group in the target compound reduces LogP compared to non-polar methyl analogs ().

- Bromine’s electronegativity enhances stability but may decrease solubility in aqueous media.

Biological Activity

4-Bromo-3-ethoxy-N,N-diethylbenzenesulfonamide is an organic compound belonging to the benzenesulfonamide family, characterized by its unique structure that includes a bromine atom, an ethoxy group, and diethyl substituents on the nitrogen atom. This compound has garnered attention in biological research due to its potential applications in enzyme inhibition and other therapeutic areas.

- Molecular Formula : CHBrNOS

- Molecular Weight : 305.19 g/mol

- CAS Number : 723744-39-6

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor . The compound is believed to interact with specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This mechanism is critical in various biological pathways, particularly in the context of disease modulation.

Enzyme Inhibition

The compound's inhibition properties have been studied with respect to several enzymes, including:

- Carbonic Anhydrase : Inhibitory effects on this enzyme can lead to alterations in bicarbonate and pH homeostasis, making it a potential candidate for treating conditions like glaucoma.

- Proteasomes : Similar compounds have shown promise in inhibiting proteasome activity, which is crucial for protein degradation and cellular regulation.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that this compound effectively inhibited carbonic anhydrase, leading to significant changes in bicarbonate levels in vitro. This suggests potential therapeutic applications in managing conditions related to acid-base balance.

-

Antimicrobial Activity :

- Research indicated that the compound exhibited significant antimicrobial properties against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. The mechanism involved the inhibition of DprE1, a critical enzyme in cell wall biosynthesis, demonstrating its potential as an anti-tubercular agent .

- Electrochemical Studies :

Q & A

Q. Basic Research Focus

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., ethoxy at C3, bromo at C4) and diethyl groups on the sulfonamide .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 378.05 for CHBrNOS) .

- HPLC : Monitors purity (>95% threshold for biological assays) .

How is the biological activity of this compound screened in preclinical studies?

Q. Basic Research Focus

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity .

What advanced strategies are employed for multi-step synthesis of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- Modular synthesis : Introduce functional groups (e.g., allyl, chloro) via Suzuki coupling or Heck reactions under inert atmospheres .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during sulfonamide formation .

- High-throughput screening : Automated platforms test derivatives for improved potency or selectivity .

How can computational methods streamline reaction design for novel derivatives?

Q. Advanced Research Focus

- Quantum chemical calculations : Density functional theory (DFT) predicts transition states and reaction pathways for bromo-ethoxy substitutions .

- Machine learning : Trains models on existing reaction datasets to predict optimal solvents/catalysts .

- Feedback loops : Experimental data refine computational parameters (e.g., Gibbs free energy barriers) to improve accuracy .

What mechanistic insights can kinetic studies provide for sulfonamide reactivity?

Q. Advanced Research Focus

- Rate determination : Pseudo-first-order kinetics quantify substituent effects on sulfonamide hydrolysis .

- Isotopic labeling : O tracing in hydrolysis reactions identifies nucleophilic attack sites .

- Activation energy : Arrhenius plots reveal temperature-dependent degradation pathways .

How can contradictory bioactivity data across studies be reconciled?

Q. Advanced Research Focus

- Structural analogs : Compare derivatives (e.g., 3-bromo vs. 4-chloro substituents) to isolate electronic effects on activity .

- Assay standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .

- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in structure-activity relationships .

What methods elucidate enzyme interactions of this compound?

Q. Advanced Research Focus

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k, k) with immobilized enzymes .

- X-ray crystallography : Resolves 3D structures of enzyme-inhibitor complexes to identify key binding motifs .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy/entropy contributions to binding affinity .

How do solvent polarity and proticity influence sulfonamide reactivity?

Q. Advanced Research Focus

- Solvent parameter analysis : Kamlet-Taft or Hansen parameters correlate reaction rates with solvent polarity/polarizability .

- Protic vs. aprotic : Protic solvents (e.g., ethanol) stabilize transition states in SN2 mechanisms, while aprotic solvents favor SN1 .

- Dielectric constant : Higher ε solvents (e.g., DMSO, ε=47) enhance ionic intermediate stability in substitution reactions .

What strategies improve derivatization for drug development pipelines?

Q. Advanced Research Focus

- Bioisosteric replacement : Swap bromine with trifluoromethyl to enhance metabolic stability .

- Prodrug design : Incorporate ester groups for improved bioavailability, hydrolyzed in vivo to active sulfonamide .

- Toxicity profiling : Ames tests and hepatocyte assays assess genotoxicity and hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.